The synthesis of cyclopentadienylindium (I) can be accomplished through several methods, with one of the most common approaches being the reaction between indium(I) chloride and cyclopentadienyllithium:
This reaction highlights the formation of cyclopentadienylindium (I) alongside lithium chloride as a byproduct. The synthesis requires careful control of moisture levels since cyclopentadienylindium (I) is highly sensitive to humidity, necessitating the use of dry solvents and glassware during preparation .
Additional methods include reactions with boron halides such as boron trifluoride and boron trichloride, resulting in adduct formation:
These reactions demonstrate the versatility of cyclopentadienylindium (I) in forming coordination complexes that modify its bonding characteristics from (π complexing) to (σ bonding) .
Cyclopentadienylindium (I) exhibits a unique molecular structure characterized by a half-sandwich arrangement where the indium atom is coordinated to a cyclopentadienyl anion. In solid-state, it forms polymeric chains consisting of alternating indium atoms and cyclopentadienyl units. Each indium atom interacts with two cyclopentadienyl rings at angles of approximately 128°, leading to a zigzag chain configuration .
In the gas phase, the indium atom is centrally located above the plane of the cyclopentadienyl ring, which allows for effective overlap between the aromatic electrons of the ring and the indium's 5s and 5p orbitals. This interaction is critical for understanding its bonding characteristics, where the lone pair on indium plays a significant role in its reactivity .
Cyclopentadienylindium (I) participates in various chemical reactions, often acting as a precursor or reagent in organometallic chemistry. Notable reactions include:
These reactions underline its significance in synthesizing complex organometallic compounds and materials.
The mechanism of action for cyclopentadienylindium (I) primarily revolves around its ability to donate electron density from its cyclopentadienyl ligand to electrophilic centers. This property enables it to act as a nucleophile in various chemical transformations.
For instance, during atomic layer deposition involving cyclopentadienylindium (I), it reacts with ozone to generate indium oxide while liberating carbon dioxide and other small molecules as byproducts. The detailed mechanism involves intermediate species formed during these reactions, which can be analyzed using mass spectrometry techniques . This pathway illustrates how cyclopentadienylindium (I) can facilitate material growth at the nanoscale.
Cyclopentadienylindium (I) possesses several notable physical and chemical properties:
These properties make it suitable for applications in thin film deposition and other advanced material synthesis techniques .
Cyclopentadienylindium (I) finds extensive applications across various scientific fields:
The seminal discovery of cyclopentadienylindium(I) (CpIn, C₅H₅In) in 1957 by Fischer and Grubert marked a transformative advancement in organoindium chemistry. This compound represented the first stable monovalent organoindium complex, synthesized via the direct reaction of indium(I) iodide with sodium cyclopentadienide in anhydrous ammonia [1]. Unlike its higher-valent counterparts, CpIn exhibited exceptional thermal stability and volatility—properties attributed to its unique monomeric structure and the π-bonding characteristics of the cyclopentadienyl ligand. Early characterization relied on elemental analysis and combustion methods, which confirmed its empirical formula and the absence of indium(III) contamination. Crucially, CpIn’s stability defied contemporary expectations for low-valent main group compounds, challenging existing paradigms of indium reactivity [1] [2].
Initial spectroscopic studies revealed perplexing features: CpIn displayed a single proton NMR resonance, suggesting symmetric metal-ligand bonding, yet infrared spectra indicated non-equivalent C–H bonds. This paradox was resolved through X-ray crystallography in later decades, confirming a monomeric structure with η⁵-coordination. Early applications capitalized on its volatility, with researchers exploring its use in vapor-phase deposition experiments. These studies laid the groundwork for its eventual adoption in metalorganic vapor-phase epitaxy (MOVPE), where its stability enabled high-purity indium phosphide growth [1].
Table 1: Key Properties of Cyclopentadienylindium(I) from Early Studies
Property | Observation | Method of Analysis |
---|---|---|
Empirical Formula | C₅H₅In | Elemental Analysis |
Thermal Stability | Sublimes at 80°C (0.01 mmHg) | Sublimation Test |
Coordination Mode | η⁵ (later confirmed by XRD) | IR Spectroscopy |
Reactivity with Oxygen | Forms In₂O₃ and Cp dimers | Combustion Analysis |
The bonding in CpIn underwent significant theoretical reinterpretation throughout the 1960s–1980s. Initial models proposed ionic bonding (In⁺Cp⁻), analogous to cyclopentadienyl alkali metal compounds. However, this failed to explain CpIn’s volatility and thermal stability, which more closely resembled covalent metallocenes like ferrocene. Advanced spectroscopic analyses and molecular orbital calculations later revealed a hybridized bonding scenario: the indium(I) center engages in predominantly covalent interactions with the Cp ring, facilitated by overlap between indium’s 5p orbitals and the π-system of cyclopentadienyl [2].
A pivotal breakthrough was the recognition of the inert pair effect in indium chemistry. Indium’s ground-state electron configuration ([Kr]4d¹⁰5s²5p¹) results in a pronounced energy gap between the 5s and 5p orbitals, stabilizing the +1 oxidation state. In CpIn, this manifests as a relativistic contraction of the 5s orbital, reducing its participation in bonding and leaving the 5p orbital for ligand interaction. Quantum mechanical studies further demonstrated partial electron donation from the Cp ring to indium’s vacant 5p orbital, creating a feedback π-component that enhances stability. This framework explained CpIn’s resistance to disproportionation—a common issue for low-valent indium species—and its ability to act as a σ-donor ligand in transition metal complexes [2].
Table 2: Evolution of Bonding Models for CpIn
Time Period | Dominant Theory | Key Evidence | Limitations Addressed |
---|---|---|---|
1957–1965 | Ionic (In⁺Cp⁻) | Stoichiometry, solubility | Volatility, thermal stability |
1965–1980 | Covalent η⁵-Bonding | IR/NMR symmetry, molecular weight | Lack of crystallographic data |
1980–Present | Covalent + π-backbonding | MO calculations, X-ray structures | Electronic structure nuances |
CpIn’s stability and synthetic accessibility established it as a cornerstone for low-valent indium chemistry. It enabled the first systematic studies of In(I) reactivity, revealing its dual capacity as both a nucleophile and electrophile. For example, CpIn undergoes metathesis reactions with metal halides to form heterobimetallic complexes, serving as a transfer agent for the Cp ligand. This facilitated the synthesis of previously inaccessible cyclopentadienyl derivatives of transition metals and lanthanides [1] [2].
In materials science, CpIn became a critical precursor for epitaxial growth of indium-containing semiconductors. Unlike halide or alkylindium precursors, CpIn’s Lewis base character (due to the Cp ring) reduces unwanted adduct formation, enabling precise stoichiometric control. Atmospheric-pressure MOVPE studies demonstrated its efficacy for depositing high-mobility InP films, with minimal carbon incorporation—a persistent issue with trialkylindium precursors like trimethylindium. This property stems from CpIn’s intramolecular stabilization, which precludes β-hydride elimination pathways that generate hydrocarbon impurities [1] [4].
Furthermore, CpIn catalyzed conceptual advances in main group catalysis. Its ability to reversibly dissociate the Cp ligand under mild conditions inspired designs of In(I) catalysts for organic transformations, such as hydrofunctionalization of unsaturated bonds. Though less developed than transition metal systems, these applications exploit In(I)’s redox-ambiphilic character—a property rigorously characterized through CpIn derivatives [1] [2].
Table 3: Applications of CpIn in Materials Synthesis
Application Domain | Precursor Advantage | Outcome |
---|---|---|
InP MOVPE Growth | Low decomposition temperature, high purity | Carbon-free InP films; Electron mobility >3000 cm²/V·s [1] |
Heterometallic Complexes | Transferable Cp ligand | Catalysts for C–H activation |
Thin Film ALD | Volatility, stability | Low-temperature In₂O₃ deposition [3] [4] |
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